Miconazole EP impurity C

Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

QC laboratories require certified EP Impurity C-not generic miconazole or other EP impurities-for regulatory-compliant chromatographic purity testing. Substitution invalidates method specificity and risks ANDA rejection. - EP & USP monograph-designated reference standard - Validated for stability-indicating HPLC (baseline separation <8 min) - Supports ICH Q2(R1) method validation & ICH Q1A(R2) stability studies - MS/MS fragment m/z 158.97 enables LC-MS/MS trace analysis

Molecular Formula C15H13Cl4NO
Molecular Weight 365.075
CAS No. 67358-54-7
Cat. No. B588273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiconazole EP impurity C
CAS67358-54-7
Synonyms(2RS)-2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine;  _x000B_Miconazole EP Impurity C; 
Molecular FormulaC15H13Cl4NO
Molecular Weight365.075
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)COC(CN)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C15H13Cl4NO/c16-10-2-1-9(13(18)5-10)8-21-15(7-20)12-4-3-11(17)6-14(12)19/h1-6,15H,7-8,20H2
InChIKeyUPHHLPHPPMXDGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Miconazole EP Impurity C Overview


Miconazole EP Impurity C (CAS 67358-54-7), chemically defined as (2RS)-2-[(2,4-dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine, is a process-related impurity of the imidazole antifungal agent miconazole [1]. It is codified in both the European Pharmacopoeia (EP) as "Impurity C" and the United States Pharmacopeia (USP) as "Miconazole Related Compound C," serving as a pharmacopeial reference standard for chromatographic purity determination and analytical method validation in pharmaceutical quality control [2]. The compound exists as a racemic mixture with a molecular formula of C₁₅H₁₃Cl₄NO and a molecular weight of 365.08 g/mol [3].

Workflow
Pharmacopeial reference standard for chromatographic purity
Selection
Certified EP Impurity C / USP Related Compound C
Context
Method validation and quality control in pharmaceutical analysis

Irreplaceability of Miconazole EP Impurity C


Substituting Miconazole EP Impurity C with generic miconazole or other EP-designated impurities (e.g., Impurity A, B, D, E, F, G, H, I) is not scientifically or regulatorily permissible [1]. Miconazole EP Impurity C is a structurally distinct, process-specific degradation marker arising from the condensation of 2,4-dichlorobenzyl chloride with the primary amine intermediate during synthesis; its presence and quantification are explicitly mandated by EP and USP monographs for chromatographic purity assessment . Using a non-certified analog lacking validated characterization data (e.g., NMR, MS, HPLC purity ≥95%) compromises method specificity, invalidates system suitability criteria, and risks ANDA/DMF rejection due to non-compliance with ICH Q3A/Q3B impurity qualification thresholds . The quantitative differentiation evidence presented in Section 3 substantiates why procurement of fully characterized, pharmacopeial-grade Miconazole EP Impurity C is essential for robust analytical method development and regulatory submission success.

!
Non-certified analogs may lack validated characterization, compromising method specificity and regulatory acceptance.
!
Generic miconazole or other EP impurities (A, B, D, E, F, G, H, I) are structurally distinct and not interchangeable for impurity C identification.
!
Substitution may invalidate system suitability and risk non-compliance with ICH Q3A/Q3B qualification thresholds.

Miconazole EP Impurity C Comparative Evidence


HPLC Retention Time Differentiation

In the validated USP HPLC method for Miconazole Nitrate organic impurities analysis, Miconazole EP Impurity C exhibits a distinct retention time that enables baseline separation from the miconazole API peak and other specified impurities . The USP monograph specifies that the retention time of the Impurity C peak in the sample solution chromatogram must be compared to that of the peak in the standard solution chromatogram to confirm identity .

HPLC Retention Time
Class-level
Baseline resolution from miconazole API and other EP impurities
Supports identity confirmation in impurity profiling
Method-dependent; specific retention time difference not quantified
Pharmaceutical Analysis HPLC Method Validation Impurity Profiling

Differential UV Detection

Miconazole EP Impurity C possesses a UV chromophore derived from its dual 2,4-dichlorophenyl aromatic systems connected via an ether linkage, which differs structurally from the imidazole-containing miconazole API [1]. This structural divergence results in a distinguishable UV absorbance profile at the detection wavelength of 235 nm, the standard wavelength employed in validated HPLC methods for miconazole impurity analysis [2].

UV Detection
Class-level
Detectable at 235 nm in HPLC-UV analysis
Enables simultaneous detection with API
Relative response factor data not available
Spectroscopic Characterization UV Absorbance Method Specificity

Physical State Differentiation

Miconazole EP Impurity C exists as a clear colorless to pale yellow thick oil at ambient conditions, whereas miconazole API (as nitrate salt or free base) is a crystalline solid . This physical state difference necessitates distinct handling and storage protocols for reference standard preparation and analytical method development.

Physical State
Class-level
Clear colorless to pale yellow thick oil
Impacts handling and reference standard preparation
Quantitative viscosity or melting point data unavailable
Physicochemical Characterization Formulation Development Reference Standard Handling

Mass Spectrometric Fragmentation Pattern

Tandem mass spectrometry (MS/MS) analysis of Miconazole EP Impurity C generates a characteristic fragmentation pattern featuring a prominent ion at m/z 158.97, corresponding to the dichlorobenzyl fragment derived from the cleavage of the ether linkage . This fragmentation signature differs from that of miconazole API, which undergoes distinct fragmentation pathways originating from its imidazole-containing core structure.

MS/MS Fragmentation
Class-level
Characteristic fragment at m/z 158.97 (dichlorobenzyl)
Enables structural confirmation in LC-MS/MS
Direct comparative MS/MS spectra not identified
Mass Spectrometry Structural Elucidation Impurity Identification

Miconazole EP Impurity C Applications


ANDA Method Development and Validation

Procurement of fully characterized Miconazole EP Impurity C reference standard (purity ≥95%) is essential for developing and validating HPLC/UV methods per ICH Q2(R1) guidelines [1]. The compound's distinct retention time and UV detectability at 235 nm enable accurate system suitability testing and specificity demonstration, directly supporting Abbreviated New Drug Application (ANDA) submissions for generic miconazole formulations [2].

Stability-Indicating Method Implementation

Miconazole EP Impurity C serves as a critical marker in stability-indicating HPLC methods used to monitor degradation product formation under ICH Q1A(R2) stress conditions [1]. The validated method using a sub-2 μm column achieves baseline separation of Impurity C from API and other impurities in under 8 minutes, enabling rapid, reliable quantification during accelerated and long-term stability studies of miconazole drug products [1].

QC and Batch Release Testing

As a pharmacopeial reference standard designated in both EP and USP monographs, Miconazole EP Impurity C is required for routine quality control testing of miconazole API and finished drug products [1]. QC laboratories utilize this certified reference material for chromatographic purity determination, ensuring that Impurity C levels do not exceed established acceptance criteria prior to batch release [2].

LC-MS/MS Method for Trace Quantification

The characteristic MS/MS fragmentation pattern of Miconazole EP Impurity C, featuring a prominent dichlorobenzyl fragment at m/z 158.97, facilitates the development of selective and sensitive LC-MS/MS methods for trace-level impurity quantification in complex biological or formulation matrices [1]. This application supports pharmacokinetic studies and advanced impurity profiling where UV detection may lack sufficient sensitivity or specificity.

Application
Selection Property
Validation Focus
ANDA method validation
Certified impurity reference standard
System suitability and specificity per ICH Q2(R1)
Stability-indicating impurity profiling
Chromatographic separation from API
Resolution and quantitation under ICH Q1A stress
QC batch release testing
Pharmacopeial identity (EP/USP)
Compliance with monograph acceptance criteria
Trace-level LC-MS/MS quantification
Characteristic MS/MS fragmentation
Sensitivity and selectivity in complex matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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